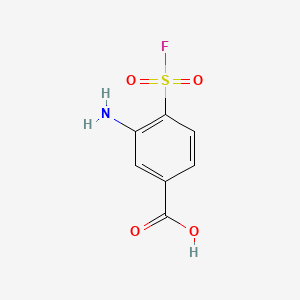

3-Amino-4-(fluorosulfonyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6FNO4S |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

3-amino-4-fluorosulfonylbenzoic acid |

InChI |

InChI=1S/C7H6FNO4S/c8-14(12,13)6-2-1-4(7(10)11)3-5(6)9/h1-3H,9H2,(H,10,11) |

InChI Key |

WVLBAYRTSMHXSU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)S(=O)(=O)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Fluorosulfonyl Benzoic Acid

Historical Approaches to Substituted Benzoic Acids

Benzoic acid and its derivatives are fundamental building blocks in organic chemistry. Historically, the synthesis of these compounds has evolved significantly. Early methods often relied on the isolation from natural sources; for instance, benzoic acid was first obtained by the dry distillation of gum benzoin (B196080) in the 16th century. chemeurope.comwikipedia.org

The advent of industrial organic chemistry brought forth more scalable synthetic routes. One of the first industrial processes involved the hydrolysis of benzotrichloride, which was produced by the chlorination of toluene (B28343). chemeurope.comnewworldencyclopedia.org The resulting calcium benzoate (B1203000) was then acidified to yield benzoic acid. chemeurope.comnewworldencyclopedia.org Another foundational method is the oxidation of alkyl-substituted benzenes. Toluene, being readily available from petroleum, can be oxidized to benzoic acid using strong oxidizing agents like potassium permanganate (B83412) or nitric acid, or through catalytic partial oxidation with oxygen, a process now dominant in commercial production. chemeurope.comwikipedia.orgresearchgate.net

These early methods established key principles for introducing the carboxylic acid moiety and laid the groundwork for creating more complex substituted benzoic acids, where the challenge lies in controlling the regioselectivity of subsequent functionalization steps.

Precursor Synthesis and Functional Group Interconversions

The synthesis of 3-Amino-4-(fluorosulfonyl)benzoic acid is a multi-step process involving the sequential introduction and modification of three distinct functional groups: a carboxylic acid, a fluorosulfonyl group, and an amino group. The order of these steps is critical to achieve the desired 3,4-substitution pattern.

The carboxylic acid group (-COOH) can be introduced onto an aromatic ring through several established methods. The choice of method often depends on the starting material and the other functional groups present.

Oxidation of an Alkyl Group: A common and cost-effective method is the oxidation of a methyl group on a substituted toluene precursor. This transformation can be achieved using various oxidizing agents.

Carbonation of Organometallic Reagents: This method involves forming a Grignard or organolithium reagent from an aryl halide, which is then reacted with carbon dioxide (as dry ice) followed by an acidic workup to produce the carboxylic acid.

Hydrolysis of Nitriles: An aryl nitrile (Ar-CN) can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This is a reliable method, often used when the nitrile group is readily accessible.

| Method | Starting Material | Key Reagents | Product |

| Oxidation | Aryl-CH₃ | KMnO₄ or CrO₃ or Catalytic O₂ | Aryl-COOH |

| Carbonation | Aryl-Br | 1. Mg, ether; 2. CO₂; 3. H₃O⁺ | Aryl-COOH |

| Hydrolysis | Aryl-CN | H₃O⁺ or OH⁻, then H₃O⁺ | Aryl-COOH |

The introduction of the fluorosulfonyl (-SO₂F) group is a key step in the synthesis. This group is generally more stable and exhibits different reactivity compared to the more common chlorosulfonyl group. nih.gov

One potential pathway involves the direct sulfonation of the aromatic ring to form a sulfonic acid (-SO₃H), which is then converted to the sulfonyl fluoride (B91410).

Sulfonation: The aromatic precursor is treated with a sulfonating agent, such as fuming sulfuric acid (oleum) or chlorosulfonic acid, to introduce the sulfonic acid group. The position of sulfonation is directed by the existing substituents on the ring. google.com

Fluorination of Sulfonic Acid: The resulting sulfonic acid must then be converted to the sulfonyl fluoride. This transformation is less common than starting from a sulfonyl chloride but can be achieved with specific fluorinating agents.

A more prevalent and often more practical approach is to first synthesize the aryl sulfonyl chloride (-SO₂Cl) and then convert it to the aryl sulfonyl fluoride. nih.gov

Chlorosulfonation: This is a standard method for introducing a sulfonyl chloride group onto an activated or unactivated aromatic ring. The reaction is typically performed by treating the aromatic substrate with an excess of chlorosulfonic acid (ClSO₃H). google.com For substrates like benzoic acid, the reaction may require heating. google.com The carboxylic acid group is a meta-director, which would typically direct the incoming chlorosulfonyl group to the 3-position.

Chloride-Fluoride Exchange (HALEX): The resulting aryl sulfonyl chloride is converted to the corresponding sulfonyl fluoride through a nucleophilic substitution reaction. This halide exchange is effectively carried out using a fluoride source. Aqueous potassium bifluoride (KHF₂) is a particularly effective reagent for this transformation, often providing high yields of the sulfonyl fluoride. nih.gov

A summary of the transformation from a chlorosulfonyl precursor is presented below.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Chlorosulfonation | ClSO₃H | Aryl-SO₂Cl |

| 2 | Halide Exchange | KHF₂ (aq) | Aryl-SO₂F |

The final step in the synthesis is the introduction of the amino group (-NH₂) at the C-3 position, which is meta to the carboxylic acid and ortho to the fluorosulfonyl group. The most common and reliable method for this transformation is the nitration of the aromatic ring followed by the reduction of the nitro group.

Nitration: The precursor, such as 4-(fluorosulfonyl)benzoic acid or 4-(chlorosulfonyl)benzoic acid, is subjected to nitration. A standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically used. Both the carboxylic acid and the sulfonyl fluoride/chloride groups are deactivating and meta-directing. Therefore, the nitro group is directed to the position meta to both groups, which is the C-3 position.

Reduction: The resulting 3-nitro-4-(fluorosulfonyl)benzoic acid is then reduced to the target amine. A variety of reducing agents can be employed for this purpose, including catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst), or metal-acid combinations (e.g., Sn/HCl or Fe/HCl). Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.

Modern synthetic methods, such as copper-catalyzed amination of aryl halides or direct C-H amination, offer alternative routes for introducing amino groups. nih.govorganic-chemistry.org However, for this specific substitution pattern, the nitration-reduction sequence remains a highly effective and predictable strategy.

| Step | Starting Material | Reaction | Key Reagents | Product |

| 1 | 4-Methylbenzenesulfonyl chloride | Oxidation | KMnO₄ | 4-(Chlorosulfonyl)benzoic acid |

| 2 | 4-(Chlorosulfonyl)benzoic acid | Nitration | HNO₃, H₂SO₄ | 4-(Chlorosulfonyl)-3-nitrobenzoic acid |

| 3 | 4-(Chlorosulfonyl)-3-nitrobenzoic acid | Halide Exchange | KHF₂ | 4-(Fluorosulfonyl)-3-nitrobenzoic acid |

| 4 | 4-(Fluorosulfonyl)-3-nitrobenzoic acid | Reduction | H₂, Pd/C | This compound |

Regioselective Introduction of the Amino Group

Nitration and Reduction Strategies

A classical and widely applicable method for the introduction of an amino group onto an aromatic ring is through the nitration of an activated or deactivated ring, followed by the chemical reduction of the resulting nitro group. This two-step process is a cornerstone of aromatic chemistry and is a highly plausible route for the synthesis of this compound.

The logical starting material for this approach is 4-(fluorosulfonyl)benzoic acid sigmaaldrich.comnih.gov. The synthesis proceeds via two main steps:

Electrophilic Aromatic Substitution (Nitration): The 4-(fluorosulfonyl)benzoic acid is subjected to nitrating conditions. Both the carboxylic acid (-COOH) and the fluorosulfonyl (-SO₂F) groups are electron-withdrawing and meta-directing substituents. However, the carboxylic acid group is a moderately deactivating group, while the fluorosulfonyl group is strongly deactivating. In this case, nitration is expected to occur at the position that is meta to both groups, which is the 3-position. The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) truman.edugoogle.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Careful control of the reaction temperature is crucial to prevent the formation of dinitrated byproducts and ensure regioselectivity truman.eduquora.com.

Reduction of the Nitro Group: The intermediate, 3-nitro-4-(fluorosulfonyl)benzoic acid, is then reduced to the target amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and clean method, utilizing catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel, under a hydrogen atmosphere chemicalbook.com. Alternative reduction methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

A representative reaction scheme is outlined below: Step 1: Nitration of 4-(fluorosulfonyl)benzoic acid Step 2: Reduction of 3-nitro-4-(fluorosulfonyl)benzoic acid

This strategy's reliability stems from the predictable nature of electrophilic aromatic substitution on substituted benzene (B151609) rings and the high efficiency of nitro group reduction.

Directed Amination Approaches

Modern synthetic chemistry offers more direct methods for C-N bond formation, bypassing the need for a nitration-reduction sequence. Directed C-H amination has emerged as a powerful tool for the late-stage functionalization of complex molecules, including benzoic acid derivatives nih.gov.

This approach would utilize the carboxylic acid group as a directing group to install an amino function at the ortho position. An iridium-catalyzed C-H ortho-amination represents a state-of-the-art method for this transformation nih.gov. In this scenario, 4-(fluorosulfonyl)benzoic acid would be treated with an aminating agent in the presence of an iridium catalyst. The carboxylate coordinates to the metal center, which then facilitates the activation and subsequent amination of the C-H bond at the ortho position (the 3-position).

This method offers several advantages over the classical approach:

Atom Economy: It avoids the introduction and subsequent removal of the nitro group's oxygen atoms.

Step Economy: It is a more direct, one-step process from the starting material.

Functional Group Tolerance: These catalytic systems are often tolerant of a wide range of functional groups, which can simplify synthetic planning for more complex derivatives nih.govibs.re.kr.

The reaction would proceed by forming a complex between the iridium catalyst and the carboxylate of 4-(fluorosulfonyl)benzoic acid, leading to selective amination at the C-3 position.

Novel Synthetic Routes and Method Development

The development of novel synthetic routes focuses on improving efficiency, safety, and environmental impact. For this compound, this involves exploring advanced catalytic systems, green chemistry principles, and innovative reaction designs.

Catalytic Methods in Synthesis

Catalysis is central to both the classical and modern synthetic routes for this compound.

In Nitration/Reduction: The reduction of the nitro intermediate is almost exclusively performed using catalytic hydrogenation. This method is preferred for its high yields, clean reaction profile, and the ease of removal of the catalyst by filtration. The choice of catalyst (e.g., Pd/C, Raney Ni) and reaction conditions (hydrogen pressure, temperature, solvent) can be fine-tuned to optimize the reduction chemicalbook.com.

In Directed Amination: As discussed, transition-metal catalysis, particularly with iridium, is key to direct C-H amination strategies. The development of new ligands and catalyst systems continues to improve the scope and efficiency of these reactions, allowing them to proceed under milder conditions nih.gov. Other metals, such as rhodium and palladium, have also been explored for directed C-H functionalization reactions.

Amide Bond Formation: While not directly part of the core synthesis, if the carboxylic acid moiety were to be derivatized, catalytic methods for amidation are available. For instance, titanium tetrafluoride (TiF₄) has been reported as an effective catalyst for the direct amidation of carboxylic acids with amines, offering an alternative to traditional coupling agents researchgate.net.

Green Chemistry Approaches

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green approaches can be considered.

Catalysis: The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry. Both catalytic reduction and catalytic C-H amination significantly reduce waste compared to older methods that use stoichiometric metal reductants (like Sn or Fe).

Solvent Choice: Traditional nitrations often use large excesses of sulfuric acid. Developing routes that use more environmentally benign solvents or even solvent-free conditions is a key goal.

Biosynthesis: While the direct biosynthesis of a synthetic compound containing a fluorosulfonyl group is not currently feasible, the broader field of biocatalysis offers inspiration. The production of aminobenzoic acid precursors from renewable feedstocks like glucose using engineered microorganisms is an area of active research mdpi.comrepec.orgresearchgate.net. For instance, recombinant yeast has been developed for the production of ortho-aminobenzoic acid, which could potentially be a starting point for further chemical modification, thereby reducing reliance on petroleum-derived starting materials google.com.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. This approach aligns with green chemistry principles by maximizing atom and step economy.

While no specific MCR has been reported for the direct synthesis of this compound, one could be conceptually designed. For example, a reaction could be envisioned that combines a building block containing the fluorosulfonyl group, another providing the carboxylic acid, and a third introducing the amino functionality in a one-pot process. MCRs like the Mannich or Strecker reactions are often used to build substituted aromatic systems and could be adapted for this purpose nih.gov. Such a strategy would represent a significant advancement in the synthesis of this and related compounds by drastically shortening the synthetic sequence.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing product yield and purity, ensuring process safety, and improving economic viability. For the plausible synthetic routes to this compound, optimization would focus on key parameters in the nitration and reduction steps.

The following table summarizes typical reaction conditions for analogous transformations, which would serve as a starting point for the optimization of the synthesis of this compound.

| Reaction Step | Parameter | Condition Range / Reagent | Purpose of Optimization | Reference |

| Nitration | Temperature | 0°C to 60°C | Control regioselectivity, prevent over-nitration. | truman.edugoogle.com |

| Reagent Ratio | HNO₃ / H₂SO₄ mixture | Ensure complete reaction, control reaction rate. | google.com | |

| Reaction Time | 1 - 16 hours | Drive reaction to completion without side reactions. | prepchem.com | |

| Substrate Conc. | 3:1 to 8:1 H₂SO₄ to substrate (w/w) | Maintain solubility and stirrability of the reaction mixture. | google.com | |

| Reduction | Catalyst | Pd/C, Raney Nickel | Achieve high conversion and selectivity. | chemicalbook.com |

| Hydrogen Pressure | 1 - 10 atm (approx. 0.1 - 1 MPa) | Ensure efficient reduction. | chemicalbook.com | |

| Temperature | 25°C to 100°C | Control reaction rate and catalyst activity. | chemicalbook.com | |

| Solvent | Water, Tetrahydrofuran, Ethanol | Solubilize substrate, facilitate catalyst interaction. | chemicalbook.com |

For the catalytic reduction of the nitro group, optimization involves selecting the most effective catalyst and solvent system. The catalyst loading, hydrogen pressure, and temperature are all interdependent variables that must be fine-tuned to achieve a complete and clean conversion to the desired amine without affecting other functional groups, such as the fluorosulfonyl or carboxylic acid moieties.

Chemical Reactivity and Derivatization of 3 Amino 4 Fluorosulfonyl Benzoic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes reactions such as esterification, amide bond formation, and conversion to more reactive acyl derivatives like acyl halides and anhydrides.

Esterification Reactions

The carboxylic acid moiety of 3-amino-4-(fluorosulfonyl)benzoic acid can be converted to its corresponding ester through several standard methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.

For instance, the reaction of 4-amino-3-nitrobenzoic acid with methanol (B129727) and a catalytic amount of sulfuric acid at reflux yields the corresponding methyl ester. bond.edu.au A similar protocol is expected to be effective for this compound. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol.

Table 1: Representative Conditions for Fischer Esterification

| Reactant | Reagent | Catalyst | Solvent | Condition | Product |

|---|---|---|---|---|---|

| Carboxylic Acid | Alcohol (e.g., Methanol, Ethanol) | H₂SO₄ (catalytic) | Excess Alcohol | Reflux | Corresponding Ester |

This table presents generalized conditions for Fischer esterification applicable to aromatic carboxylic acids.

Alternative esterification methods that proceed under milder conditions can also be employed. These include reactions with alkyl halides in the presence of a base or using coupling agents to activate the carboxylic acid prior to the addition of the alcohol.

Amide Bond Formation

The formation of an amide bond is a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules. The carboxylic acid group of this compound can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate group and the basicity of the amine.

Commonly used methods involve the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. A wide array of such reagents is available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. nih.gov Phosphonium salts (e.g., PyBOP, HBTU, HATU) and aminium/uronium salts are also highly effective for promoting amide bond formation.

The general sequence for a coupling reaction is as follows:

Activation of the carboxylic acid with the coupling reagent.

Nucleophilic attack by the amine on the activated intermediate.

Formation of the amide bond and release of the coupling agent byproduct.

The orthogonality of this reaction allows for the selective acylation of an external amine without affecting the aromatic amino group on the this compound backbone, provided the external amine is more nucleophilic or present in excess.

Anhydride (B1165640) and Acyl Halide Formation

For reactions requiring a more electrophilic acylating agent, the carboxylic acid can be converted into an anhydride or an acyl halide.

Acyl Halide Formation: Acyl chlorides, the most common acyl halides, are typically synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For example, 4-(fluorosulfonyl)benzoyl chloride can be prepared from its corresponding carboxylic acid. chemicalbook.com Similarly, 4-[(ethylsulfonyl)amino]benzoic acid can be converted to its acyl chloride by refluxing with thionyl chloride. prepchem.com This suggests that this compound can be converted to 3-amino-4-(fluorosulfonyl)benzoyl chloride under similar conditions. The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification.

Table 2: Reagents for Acyl Chloride Formation

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent, often with reflux | SO₂(g), HCl(g) |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), often with catalytic DMF | CO(g), CO₂(g), HCl(g) |

| Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent | POCl₃, HCl(g) |

This table summarizes common reagents used to convert carboxylic acids to acyl chlorides.

Anhydride Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by reacting the carboxylic acid with a pre-formed acyl chloride. Mixed anhydrides, which are also potent acylating agents, can be prepared by reacting the carboxylic acid with another acyl chloride, such as pivaloyl chloride or an alkyl chloroformate, in the presence of a tertiary amine base.

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a nucleophilic center and can undergo various reactions, including acylation, alkylation, and diazotization. Its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring. The presence of the electron-withdrawing fluorosulfonyl (-SO₂F) and carboxylic acid groups deactivates the ring and reduces the nucleophilicity of the amino group compared to aniline.

Amine Acylation and Alkylation

Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the acid byproduct. This reaction forms an N-aryl amide. For example, various aminobenzoic acids can be directly acylated using mixed anhydrides of N-acylamino acids. google.com Given the presence of the carboxylic acid on the same molecule, intermolecular reactions could potentially lead to polymerization unless the reaction is performed under high dilution or if the carboxylic acid is protected, for instance, as an ester.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction (e.g., with sodium borohydride, NaBH₄), is a more controlled method for mono-alkylation.

Diazotization Reactions and Transformations

Aromatic primary amines are key precursors for the formation of diazonium salts, which are highly versatile intermediates in organic synthesis. The amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄ at low temperatures (0–5 °C). scirp.orgscirp.org

The resulting diazonium salt, 4-(fluorosulfonyl)-3-carboxybenzenediazonium salt, is a valuable intermediate that can undergo a wide range of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. In these reactions, the diazonio group (-N₂⁺) is an excellent leaving group (N₂) and can be replaced by various nucleophiles.

Table 3: Common Transformations of Aryl Diazonium Salts

| Reagent(s) | Product Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer |

| CuBr / HBr | -Br (Bromo) | Sandmeyer |

| CuCN / KCN | -CN (Cyano) | Sandmeyer |

| KI | -I (Iodo) | |

| HBF₄, then heat | -F (Fluoro) | Balz–Schiemann |

| H₂O, heat | -OH (Hydroxy) | |

| H₃PO₂ | -H (Deamination) |

This table outlines typical synthetic transformations of aryl diazonium salts, which are applicable to the diazonium salt derived from this compound. scirp.orgscirp.org

For example, diazotization of p-aminobenzoic acid followed by reaction with copper(I) cyanide leads to the formation of 4-cyanobenzoic acid. questjournals.org This demonstrates the utility of diazotization in introducing a wide variety of substituents onto the aromatic ring, further expanding the synthetic potential of this compound.

Condensation Reactions

The presence of both an amino and a carboxylic acid group on this compound allows it to undergo condensation reactions to form amide bonds. These reactions are fundamental in the synthesis of polymers and in the derivatization of the molecule for various applications. The carboxylic acid can be activated, for example, by conversion to an acyl chloride or through the use of coupling agents, to react with external amines. Conversely, the amino group can react with activated carboxylic acids.

Amide derivatives are commonly synthesized through the reaction of a carboxylic acid with an amine. This process can be facilitated by activating the carboxylic acid, for instance, with thionyl chloride to form an acyl chloride, which then readily reacts with an amine. A variety of coupling reagents can also be employed to facilitate this transformation directly from the carboxylic acid and amine.

Table 1: Representative Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

|---|---|---|---|

| This compound | Alcohol (R-OH) | Ester | Acid catalyst, heat |

| This compound | Amine (R-NH2) | Amide | Coupling agent (e.g., DCC, EDC) or conversion to acyl chloride |

| Activated this compound (e.g., acyl chloride) | Amine (R-NH2) | Amide | Base, inert solvent |

| Carboxylic acid (R-COOH) | This compound | Amide | Coupling agent or conversion of R-COOH to acyl chloride |

This table is interactive and can be sorted by clicking on the column headers.

Reactivity and Applications of the Fluorosulfonyl Group: SuFEx Chemistry

The fluorosulfonyl group is a key feature of this compound, primarily due to its participation in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.govdiva-portal.org SuFEx is a new generation of click chemistry that relies on the robust yet selectively reactive nature of the S(VI)-F bond. nih.gov This functional group is remarkably stable to a wide range of chemical conditions, including oxidation, reduction, and strong acids, yet it can be activated to react with specific nucleophiles. nih.gov This combination of stability and tunable reactivity makes the fluorosulfonyl group an excellent connector for molecular assembly.

Mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) Reactions

The SuFEx reaction involves the exchange of the fluoride on the sulfur(VI) center with a nucleophile. The mechanism is dependent on the reaction conditions and the nature of the nucleophiles. Generally, the reaction can be catalyzed by bases or fluoride anions. acs.org In base-catalyzed SuFEx reactions, the base can act as a nucleophile to activate the S(VI) fluoride. acs.org Alternatively, with silyl (B83357) ether coupling partners, fluoride donors can be used to activate the sulfur(VI) fluoride towards substitution, driven by the formation of a highly stable Si-F bond. acs.org The S(VI)-F bond is exceptionally stable, but its electrophilicity can be unleashed under specific conditions, allowing for rapid and selective reactions. nih.gov

Nucleophilic Additions to the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group of this compound is susceptible to nucleophilic attack, leading to the formation of sulfonamides, sulfonic esters, and other derivatives. While highly stable, the S-F bond can react with a variety of nucleophiles under appropriate conditions. nih.gov Sulfonyl fluorides are known to react with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. nih.govenamine.net This reactivity is central to their application as chemical probes and covalent inhibitors in chemical biology. diva-portal.orgrsc.org The reaction with amines to form sulfonamides and with phenols or alcohols to form sulfonic esters are particularly noteworthy transformations. chemrxiv.orgorganic-chemistry.org

Table 2: Nucleophilic Additions to the Fluorosulfonyl Group

| Nucleophile | Product |

|---|---|

| Primary/Secondary Amine (R-NH2) | Sulfonamide (R-NH-SO2-Ar) |

| Phenol (Ar'-OH) / Alcohol (R-OH) | Sulfonic Ester (Ar'-O-SO2-Ar / R-O-SO2-Ar) |

| Silyl Ethers (R-OSiMe3) | Sulfonic Ester (R-O-SO2-Ar) |

This table is interactive and can be sorted by clicking on the column headers.

Orthogonality with Other Functional Groups

A significant advantage of the fluorosulfonyl group is its orthogonality with many other functional groups. nih.gov The S(VI)-F bond is remarkably stable under conditions that would typically affect other reactive groups. nih.gov This stability allows for chemical modifications at the amino or carboxylic acid sites of this compound without disturbing the fluorosulfonyl moiety. Conversely, the selective reactivity of the fluorosulfonyl group under SuFEx conditions allows for its modification while leaving other parts of the molecule intact. This orthogonality is a critical aspect of click chemistry and makes sulfonyl fluorides valuable tools in complex organic synthesis. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the electronic effects of the existing substituents: the amino group, the fluorosulfonyl group, and the carboxylic acid group. The interplay of these groups determines the rate and regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution, an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org The substituents already present on the ring influence the position of the incoming electrophile.

Amino Group (-NH2): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Fluorosulfonyl Group (-SO2F): The fluorosulfonyl group is a strongly deactivating group and is meta-directing. Its electron-withdrawing nature, through both induction and resonance, reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

Carboxylic Acid Group (-COOH): The carboxylic acid group is also a deactivating group and is meta-directing due to its electron-withdrawing character.

Given the positions of the substituents on this compound, the powerful ortho, para-directing effect of the amino group will dominate. Therefore, electrophilic aromatic substitution is expected to occur at the positions ortho and para to the amino group. The position ortho to the amino group (position 2) is sterically hindered by the adjacent carboxylic acid group. The other ortho position (position 6) is sterically less hindered. The para position to the amino group is occupied by the fluorosulfonyl group. Thus, the most likely position for electrophilic aromatic substitution is position 6.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

|---|---|---|---|

| Amino (-NH2) | 3 | Activating | ortho, para |

| Fluorosulfonyl (-SO2F) | 4 | Deactivating | meta |

| Carboxylic Acid (-COOH) | 1 | Deactivating | meta |

This table is interactive and can be sorted by clicking on the column headers.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. mdpi.com For an SNAr reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (such as a halide) on the ring itself. rsc.org

In the case of this compound, the molecule possesses two potent electron-withdrawing groups: the fluorosulfonyl (-SO₂F) and the carboxylic acid (-COOH) groups. These groups deactivate the aromatic ring towards electrophilic attack and increase its electrophilicity. However, the molecule lacks a conventional leaving group directly attached to the aromatic ring that could be readily displaced by an external nucleophile in a typical SNAr pathway. The fluorine atom is part of the fluorosulfonyl group and is not directly bonded to the aromatic carbon.

Furthermore, the presence of the electron-donating amino (-NH₂) group at a position ortho to the fluorosulfonyl group complicates the electronic landscape. Amino groups are strongly activating and tend to increase the electron density of the ring, making it less susceptible to nucleophilic attack. rsc.org

Therefore, conventional SNAr reactions involving the displacement of a substituent from the aromatic ring of this compound are not the primary mode of reactivity. Instead, the focus of its reactivity with nucleophiles shifts to the highly electrophilic sulfur atom of the fluorosulfonyl group. This reaction proceeds via a nucleophilic substitution at the sulfur center, not on the aromatic ring.

Halogen-Directed Transformations

The "halogen-directed transformations" of this compound are predominantly reactions involving the fluorosulfonyl moiety, where the fluorine atom serves as an excellent leaving group in nucleophilic substitution reactions at the sulfur(VI) center. The S-F bond is cleaved, allowing for the formation of a new bond between the sulfur atom and the incoming nucleophile. rsc.orgnih.gov This reactivity has established sulfonyl fluorides as valuable electrophilic probes in chemical biology for covalently modifying proteins. nih.govnih.gov

The fluorosulfonyl group reacts with a wide range of nucleophiles to form stable sulfonamide, sulfonate ester, or thioester linkages. The reactivity can be modulated by the electronic properties of the substituents on the aromatic ring. rsc.org The primary nucleophiles that react with this moiety include:

Amines: Primary and secondary amines react to form stable sulfonamides. This is a common method for derivatizing the fluorosulfonyl group.

Alcohols and Phenols: In the presence of a base, alcohols and phenols can displace the fluoride to yield sulfonate esters.

Thiols: Thiols react to form thiosulfonate esters.

Amino Acid Residues: The fluorosulfonyl group is known to react with nucleophilic side chains of amino acids within proteins. These include the hydroxyl groups of serine and tyrosine, the ε-amino group of lysine, and the thiol group of cysteine, forming stable covalent adducts. rsc.orgnih.gov

The other functional groups on the molecule, the amino and carboxylic acid groups, also offer pathways for derivatization. The amino group can undergo acylation, arylation, or serve as a nucleophile in condensation reactions to form various heterocyclic structures. researchgate.net These transformations can potentially be performed while leaving the fluorosulfonyl group intact for subsequent reactions.

The following table summarizes the generalized reactions of the fluorosulfonyl group with various nucleophiles, which is the principal halogen-directed transformation for this class of compounds.

| Nucleophile Class | General Structure | Resulting Functional Group | Product Structure Example |

|---|---|---|---|

| Primary Amine | R-NH₂ | Sulfonamide |  |

| Alcohol/Phenol | R-OH | Sulfonate Ester |  |

| Thiol | R-SH | Thiosulfonate Ester |  |

| Lysine Side Chain | Protein-(CH₂)₄-NH₂ | Sulfonamide |  |

| Tyrosine Side Chain | Protein-CH₂-Ph-OH | Sulfonate Ester |  |

Role As a Versatile Synthetic Intermediate and Chemical Building Block

Synthesis of Complex Aromatic Systems

While direct literature detailing the use of 3-Amino-4-(fluorosulfonyl)benzoic acid in the synthesis of complex aromatic systems is specific, the utility of its structural motifs is well-established. Fluorinated aromatic amino acids are recognized as crucial building blocks for modifying aromatic-aromatic interactions within larger molecular assemblies. beilstein-journals.org The principles of using chiral Ni(II) complexes for the asymmetric synthesis of fluorinated phenylalanine analogs, for example, highlight the importance of such precursors in creating sterically and electronically controlled aromatic systems. beilstein-journals.org The presence of the fluorosulfonyl group, in addition to the amino and carboxyl functionalities, provides a reactive handle that can be used to anchor the aromatic core to other molecular fragments or surfaces, a strategy valuable in both medicinal chemistry and materials science.

Applications in the Construction of Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of drug discovery and materials science. Aminobenzoic acids, often referred to as anthranilic acids, are important intermediates in the preparation of various heterocycles, including indoles and fluoroacridines. orgsyn.org The dual functionality of the amino and carboxylic acid groups in this compound allows it to participate in cyclization reactions. For instance, aminosulfonyl fluorides are known to be stable and useful for the synthesis of sulfonamides, and can be incorporated into heterocyclic scaffolds where the nitrogen atom can be further modified. researchgate.net This suggests the potential for this compound to serve as a precursor to novel classes of sulfonamide-containing heterocycles, where the fluorosulfonyl group provides a point of diversification or covalent interaction. The synthesis of complex heterocyclic systems like 3-amino-1,2,4-triazoles often involves multi-step reactions where amino- and carboxyl-bearing precursors play a key role. nih.gov

Development of Chemically Diverse Compound Libraries

Combinatorial chemistry leverages versatile building blocks to generate large libraries of compounds for high-throughput screening. nih.govcuny.edu The orthogonal reactivity of the functional groups in this compound makes it an ideal scaffold for such endeavors. A similar compound, 3-amino-5-hydroxybenzoic acid, has been successfully used as a core structure to prepare a non-peptide library of over 2,000 compounds using solid-phase techniques. nih.gov In that example, the benzoic acid was used for resin attachment, while the amino and hydroxy groups were variably substituted. nih.gov Analogously, this compound can be immobilized via its carboxylic acid, while the amino group and the fluorosulfonyl group can be reacted with diverse sets of building blocks in a combinatorial fashion. The fluorosulfonyl moiety, in particular, offers a unique reaction handle for "click chemistry" type reactions, further expanding the diversity of the resulting library.

Contributions to Material Science Precursors

Sulfonyl fluorides are finding increasing applications in materials science. rsc.org The ability of the fluorosulfonyl group to form stable covalent bonds makes it a useful connector in the synthesis of polymers and functional materials. While specific applications of this compound in this field are emerging, its structure is inherently suited for creating novel materials. The amino and carboxylic acid groups can be used for polymerization, for instance, to form specialized polyamides or polyesters. The fluorosulfonyl group can then serve as a site for post-polymerization modification, allowing for the covalent attachment of dyes, sensors, or other functional molecules to the material's surface. This approach is valuable for creating advanced materials with tailored properties for applications in electronics, coatings, and nanotechnology.

Utilization in Probe Development for Chemical Biology Research

The fluorosulfonyl group is a privileged electrophile or "warhead" in chemical biology due to its unique balance of stability in aqueous environments and its ability to react with nucleophilic amino acid residues in proteins. rsc.org This reactivity is context-dependent, often requiring activation by the specific microenvironment of a protein's binding site, which makes it ideal for designing selective chemical probes. nih.gov

Affinity-based probes are essential tools for identifying and characterizing protein targets of small molecules. They typically consist of a recognition element, a reactive group for covalent bond formation, and often a reporter tag. Arylfluorosulfates and sulfonyl fluorides have emerged as powerful reactive groups for this purpose, capable of selectively labeling context-specific tyrosine and lysine (B10760008) residues. nih.gov The this compound scaffold provides all the necessary components for a modular affinity probe. The core can be elaborated through the amino or carboxylic acid functions to install a ligand that directs the probe to a specific protein target. The fluorosulfonyl group then acts as the covalent warhead, permanently labeling the protein of interest. This allows for subsequent identification of the protein target and characterization of the binding event. usu.edu

Table 1: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride (B91410) Probes

| Amino Acid | Side Chain Nucleophile | Typical Interaction with Sulfonyl Fluoride |

| Serine | Hydroxyl (-OH) | Covalent sulfonation |

| Threonine | Hydroxyl (-OH) | Covalent sulfonation |

| Tyrosine | Phenolic Hydroxyl (-OH) | Covalent sulfonation |

| Lysine | Epsilon-amino (-NH2) | Covalent sulfonamidation |

| Histidine | Imidazole Nitrogen | Covalent modification |

| Cysteine | Thiol (-SH) | Covalent thioester formation |

Understanding enzyme mechanisms often requires mapping the key amino acid residues within the active site. Activity-based protein profiling (ABPP) uses reactive chemical probes to label active enzymes in complex biological samples. nih.gov Sulfonate ester and sulfonyl fluoride probes have proven to be exceptionally versatile reagents in this context, capable of labeling a wide range of mechanistically distinct enzymes. h1.co These probes can react with various catalytic residues, including nucleophiles like cysteine and acids/bases like glutamate (B1630785) and aspartate. h1.co this compound can be used as a foundation for mechanistic probes. By attaching different recognition motifs, it can be directed to the active sites of various enzymes. The covalent modification of an active site residue by the fluorosulfonyl group can lead to irreversible inhibition, providing valuable information about the enzyme's function and mechanism. researchgate.net This strategy is critical for validating new drug targets and for understanding the molecular basis of enzyme catalysis.

Table 2: Examples of Enzyme Classes Targeted by Active-Site Directed Probes

| Enzyme Class | Function | Example of Probes Used |

| Serine Hydrolases | Hydrolyze ester/amide bonds | Fluorophosphonates, Sulfonyl Fluorides (e.g., AEBSF) nih.gov |

| Cysteine Proteases | Proteolysis via cysteine nucleophile | Acyloxymethyl ketones, vinyl sulfones |

| Glutathione (B108866) S-transferases | Detoxification | Sulfonate ester probes h1.co |

| Aldehyde Dehydrogenases | Aldehyde oxidation | Sulfonate ester probes h1.co |

Cross-linking Reagents for Structural Biology Studies

The specific chemical compound this compound is not extensively documented in publicly available scientific literature as a direct precursor for cross-linking reagents used in structural biology. However, by examining the functional groups present in its structure—a primary amine, a fluorosulfonyl group, and a carboxylic acid—we can infer its potential utility as a versatile synthetic intermediate for creating such reagents. The principles of cross-linking chemistry and the roles of similar molecules provide a framework for understanding how this compound could be theoretically applied in this field.

Chemical cross-linking, in conjunction with mass spectrometry, has become a pivotal technique for elucidating the three-dimensional structures of proteins and mapping protein-protein interactions. nih.govsemanticscholar.org This method provides distance constraints between amino acid residues, which helps in constructing models of protein complexes. nih.govnih.gov Cross-linking reagents are molecules with two or more reactive ends that can form covalent bonds with specific functional groups on proteins, such as primary amines (found on lysine residues and the N-terminus) or sulfhydryl groups (on cysteine residues). nih.govthermofisher.comnih.gov

The structure of this compound offers multiple points for modification to create bespoke cross-linking agents. The primary amine and the carboxylic acid can be chemically altered to introduce various reactive groups. For instance, the carboxylic acid can be converted into an N-hydroxysuccinimide (NHS) ester, a common amine-reactive group. thermofisher.comkorambiotech.com The primary amine could be functionalized to introduce a different type of reactive group, leading to the synthesis of a heterobifunctional cross-linker.

A particularly relevant application for a building block like this compound is in the design of photo-reactive cross-linkers. nih.gov Photo-reactive groups, such as aryl azides and diazirines, remain inert until activated by UV light. thermofisher.com This temporal control allows researchers to initiate the cross-linking reaction at a specific moment in a biological process. thermofisher.com The amino group on the this compound scaffold could be modified to incorporate a photo-reactive moiety. For example, it could be converted into an azide, or coupled with a molecule containing a diazirine group.

The fluorosulfonyl group (-SO₂F) itself is a reactive handle. It can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, and threonine, making it a valuable component in the design of cross-linkers. This inherent reactivity means that one end of a potential cross-linker derived from this molecule is already present.

The general workflow for using such cross-linkers in structural biology involves several key steps:

Cross-linking Reaction : The protein or protein complex of interest is incubated with the cross-linking reagent. nih.gov

Enzymatic Digestion : The cross-linked protein is then digested, typically with trypsin, to generate smaller peptides. nih.gov

Mass Spectrometry Analysis : The resulting peptide mixture is analyzed by mass spectrometry to identify the cross-linked peptides. nih.govnih.gov

Data Analysis : Specialized software is used to analyze the mass spectrometry data, identify the cross-linked sites, and use these distance constraints to model the protein's structure. nih.govsemanticscholar.org

The development of novel cross-linking reagents is crucial for advancing the field of structural proteomics. Reagents with different spacer arm lengths, cleavage sites, and reactive groups are needed to probe a wide range of protein structures and interactions. youtube.com Building blocks like this compound, with their multiple functionalization points, are theoretically valuable for generating a diverse library of such chemical tools.

Below is a table summarizing the types of reactive groups commonly used in cross-linkers and the amino acid residues they target, which illustrates the potential applications for derivatives of this compound.

| Reactive Group Type | Example | Target Residue(s) |

| Amine-reactive | N-hydroxysuccinimide (NHS) ester | Lysine (Lys), N-terminus |

| Sulfhydryl-reactive | Maleimide | Cysteine (Cys) |

| Carboxyl-reactive | Carbodiimide (e.g., EDC) | Aspartic Acid (Asp), Glutamic Acid (Glu), C-terminus |

| Photo-reactive | Aryl azide, Diazirine | Any proximal residue upon UV activation |

| Sulfonyl fluoride | -SO₂F | Lysine (Lys), Tyrosine (Tyr), Serine (Ser), Threonine (Thr) |

This table provides a conceptual basis for how this compound could be functionalized. For instance, the carboxylic acid could be converted to an NHS ester, creating a dual-specificity cross-linker with the inherent reactivity of the sulfonyl fluoride group. Alternatively, the amine could be modified to carry a photo-reactive diazirine, yielding a hetero-bifunctional, photo-activatable cross-linker.

Computational and Theoretical Investigations

Electronic Structure and Bonding Analysis

The electronic structure of 3-Amino-4-(fluorosulfonyl)benzoic acid is determined by the interplay of its constituent functional groups: the aromatic ring, the amino group (-NH₂), the carboxylic acid group (-COOH), and the fluorosulfonyl group (-SO₂F).

Hybridization and Geometry: The benzene (B151609) ring consists of sp² hybridized carbon atoms, leading to a planar hexagonal framework. The nitrogen atom of the amino group is approximately sp² hybridized, with its lone pair participating in resonance with the aromatic π-system. The carbon and oxygen atoms of the carboxylic acid group are also sp² hybridized. The sulfur atom in the fluorosulfonyl group is sp³ hybridized, adopting a tetrahedral geometry with the surrounding oxygen and fluorine atoms.

Molecular Orbitals and Charge Distribution: The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich aromatic ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) is likely centered on the electron-withdrawing fluorosulfonyl group and the carboxylic acid moiety, suggesting these are the sites for nucleophilic attack. The electronegative oxygen and fluorine atoms will draw electron density, creating partial positive charges on the sulfur and carbonyl carbon atoms. This charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions.

Below is a table of predicted bond lengths and angles for the key structural features of this compound, based on typical values from computational studies of similar molecules.

| Bond/Angle | Predicted Value |

| C-S Bond Length | 1.77 Å |

| S=O Bond Length | 1.43 Å |

| S-F Bond Length | 1.58 Å |

| C-N Bond Length | 1.40 Å |

| C=O Bond Length | 1.23 Å |

| C-O Bond Length | 1.36 Å |

| O-S-O Angle | 120° |

| C-S-O Angle | 108° |

| C-S-F Angle | 106° |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would primarily focus on the rotation around the C-S and C-C single bonds connecting the fluorosulfonyl and carboxylic acid groups to the aromatic ring.

Potential Energy Surface: The rotation of the -SO₂F and -COOH groups relative to the benzene ring will have specific energy minima corresponding to the most stable conformations. The global minimum is likely a conformation where steric hindrance is minimized and favorable electronic interactions, such as intramolecular hydrogen bonding between the amino group and an oxygen of the sulfonyl group, might occur. A potential energy surface scan, calculated by systematically rotating these dihedral angles, would reveal the low-energy conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in different environments (e.g., in a solvent). These simulations would reveal the flexibility of the molecule, the accessible conformational states at a given temperature, and the timescale of conformational changes. For this compound, MD simulations could illustrate how the orientation of the functional groups fluctuates over time, which is crucial for its interaction with biological targets.

The following table presents the predicted key dihedral angles for the lowest energy conformer.

| Dihedral Angle | Predicted Value |

| C-C-S-O | ~60° |

| C-C-S-F | ~180° |

| C-C-C(O)-O | ~0° or ~180° |

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the experimental characterization of a compound.

Vibrational Spectroscopy (IR): The calculated infrared spectrum would show characteristic vibrational frequencies for the functional groups. These predictions aid in the interpretation of experimental IR spectra.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3500 |

| O-H Stretch (Carboxyl) | 2500-3300 (broad) |

| C=O Stretch (Carboxyl) | 1680-1710 |

| S=O Stretch (Sulfonyl) | 1350-1400 (asymmetric), 1150-1200 (symmetric) |

| S-F Stretch | 800-850 |

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are essential for structure elucidation.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |

| ¹H | Aromatic: 7.0-8.5, Amino: 4.0-5.0, Carboxyl: 10-13 | Multiplets, Broad Singlet, Broad Singlet |

| ¹³C | Aromatic: 110-150, Carbonyl: 165-175 | - |

| ¹⁹F | +50 to +80 (relative to CCl₃F) | Singlet |

UV-Vis Transitions: The electronic transitions responsible for UV-Vis absorption can be predicted using time-dependent density functional theory (TD-DFT). For this compound, π → π* transitions within the aromatic system are expected to dominate the spectrum, likely appearing in the 250-350 nm range.

Reaction Mechanism Studies and Transition State Analysis

Theoretical chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies.

Reactivity of the Sulfonyl Fluoride (B91410) Group: The fluorosulfonyl group is a key reactive site. Computational studies can model its reaction with nucleophiles, which is a common mechanism for covalent inhibition in biological systems. acs.org By calculating the energy profile of the reaction pathway, including the structure and energy of the transition state, one can predict the reaction rate and understand the factors influencing reactivity.

Reactions of Other Functional Groups: The amino and carboxylic acid groups also present opportunities for various chemical transformations. For example, the mechanism of amide bond formation involving the carboxylic acid or diazotization of the amino group could be studied computationally. Transition state analysis would reveal the geometry of the activated complex and the energy barrier for the reaction.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors provide quantitative measures of a molecule's electronic properties and are used to predict its reactivity.

| Descriptor | Predicted Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical stability and resistance to electronic excitation. |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released upon adding an electron. |

| Dipole Moment | ~4-6 Debye | Indicates the overall polarity of the molecule. |

These descriptors can be used to establish quantitative structure-activity relationships (QSAR), which correlate the chemical structure with biological activity. For instance, a lower LUMO energy might correlate with higher reactivity towards nucleophiles.

Intermolecular Interaction Studies

The non-covalent interactions of this compound are crucial for its physical properties and its binding to biological macromolecules.

Hydrogen Bonding: The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors. The oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors. Computational models can identify the preferred hydrogen bonding sites and calculate the strength of these interactions. In the solid state, extensive hydrogen bonding networks are expected to form, influencing the crystal packing.

Halogen Bonding: While not a traditional halogen bond, the fluorine atom of the sulfonyl fluoride group can participate in electrostatic interactions.

π-Stacking: The aromatic ring can engage in π-stacking interactions with other aromatic systems, which can be a significant driving force for molecular recognition and self-assembly.

Computational methods, such as the quantum theory of atoms in molecules (QTAIM) or non-covalent interaction (NCI) plots, can be used to visualize and quantify these weak interactions, providing a detailed picture of the intermolecular forces at play.

Advanced Analytical Characterization in Research Contexts

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of organic molecules. When applied to 3-Amino-4-(fluorosulfonyl)benzoic acid, HRMS can provide its exact molecular weight, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments allow for the detailed investigation of its fragmentation pathways under controlled collision-induced dissociation (CID) conditions.

The fragmentation of aromatic sulfonyl compounds often involves characteristic losses. For this compound, a primary fragmentation pathway is expected to be the neutral loss of sulfur dioxide (SO₂), a common fragmentation pattern for aromatic sulfonamides. docbrown.infosigmaaldrich.com Another significant fragmentation would likely involve the loss of the fluorine radical from the sulfonyl fluoride (B91410) group. The benzoic acid moiety itself can undergo characteristic fragmentation, such as the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH). docbrown.info The amino group can also influence fragmentation, potentially through rearrangements.

A plausible fragmentation cascade for protonated this compound ([M+H]⁺) is outlined below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Description |

| [C₇H₆FNO₄S + H]⁺ | [C₇H₆NO₂S]⁺ | HF | Loss of hydrogen fluoride |

| [C₇H₆FNO₄S + H]⁺ | [C₇H₆FNO₂]⁺ | SO₂ | Loss of sulfur dioxide |

| [C₇H₆FNO₄S + H]⁺ | [C₆H₆FN]⁺ | CO₂ + SO₂ | Decarboxylation and loss of sulfur dioxide |

| [C₇H₆FNO₂]⁺ | [C₇H₅NO₂]⁺ | F• | Loss of fluorine radical |

| [C₇H₆NO₂S]⁺ | [C₇H₆NO₂]⁺ | S | Loss of sulfur |

This table represents predicted fragmentation pathways and would require experimental verification via HRMS/MS analysis.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the carbon attached to the sulfonyl fluoride group.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance corresponding to the fluorine atom of the sulfonyl fluoride group.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to assign the signals of the aromatic protons. researchgate.netyoutube.comscribd.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the ¹³C spectrum. researchgate.netyoutube.comscribd.comsdsu.edu

Solid-State NMR: For the analysis of this compound in its solid form, solid-state NMR (ssNMR) can provide valuable information about the molecular conformation and packing in the crystal lattice. ¹³C and ¹⁵N ssNMR can reveal details about the local environment of these nuclei, while ¹⁹F ssNMR is particularly sensitive to the environment around the fluorine atom. researchgate.net

| Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H | 7.0 - 8.5 (aromatic), 4.0 - 6.0 (amine), 10.0 - 13.0 (acid) | Proton environment and connectivity |

| ¹³C | 110 - 150 (aromatic), 165 - 185 (carboxyl) | Carbon skeleton |

| ¹⁹F | +50 to +80 (Ar-SO₂F) | Presence and environment of the sulfonyl fluoride group |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While obtaining suitable crystals of this compound itself might be challenging, the preparation and crystallographic analysis of its derivatives can provide invaluable insights into its molecular geometry and intermolecular interactions.

Derivatization, for example, through esterification of the carboxylic acid or acylation of the amino group, can facilitate the growth of high-quality crystals. The resulting crystal structure would reveal precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting intermolecular interactions such as hydrogen bonding (involving the amino and carboxyl groups) and potential π-π stacking of the aromatic rings. The sulfonyl fluoride group can also participate in non-covalent interactions. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net

A hypothetical crystal structure of a methyl ester derivative of this compound could reveal the following key structural features:

| Parameter | Expected Observation |

| Molecular Conformation | The dihedral angle between the plane of the aromatic ring and the carboxylate group. |

| Bond Lengths | Precise measurements of C-S, S-F, S=O, C-N, and C=O bonds. |

| Intermolecular Interactions | Hydrogen bonds between the amino group of one molecule and the sulfonyl oxygen or ester carbonyl of a neighboring molecule. |

| Crystal Packing | Layered or herringbone packing motifs, potentially influenced by π-stacking interactions. |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound give rise to a characteristic vibrational spectrum.

Infrared Spectroscopy (FTIR): The FTIR spectrum is expected to show strong absorption bands corresponding to the stretching and bending vibrations of its functional groups. researchgate.netsapub.orgmdpi.comresearchgate.netijtsrd.com

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations and vibrations of the aromatic ring. researchgate.netsapub.orgresearchgate.netijtsrd.com

The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | FTIR |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3500 - 3300 | FTIR, Raman |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1680 | FTIR, Raman |

| C=C (Aromatic) | Stretching | 1600 - 1450 | FTIR, Raman |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretching | 1400 - 1350 & 1200 - 1150 | FTIR, Raman |

| S-F (Sulfonyl Fluoride) | Stretching | 850 - 750 | FTIR |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 | FTIR |

These are general ranges and the exact positions of the bands can be influenced by the electronic effects of the substituents and intermolecular interactions. cdnsciencepub.comcapes.gov.br

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of non-volatile organic compounds. A suitable HPLC method for this compound would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate (B1210297) to control the ionization of the analyte) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a UV detector, as the aromatic ring provides strong chromophores. This method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks. rsc.org

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient technique for qualitatively monitoring the progress of a chemical reaction. For reactions involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product. A suitable TLC system would consist of a silica (B1680970) gel plate as the stationary phase and a mixture of organic solvents (e.g., ethyl acetate/hexanes) as the mobile phase. Visualization of the spots can be achieved under UV light or by using a staining agent. researchgate.netresearchgate.net

Gas Chromatography (GC): Due to the low volatility and thermal lability of the carboxylic acid and amino groups, direct analysis of this compound by GC is challenging. However, derivatization of the molecule to a more volatile and thermally stable ester (e.g., methyl ester) could allow for its analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. eurl-pesticides.eu

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 silica gel | Acetonitrile/Water with buffer | UV | Purity assessment, quantitative analysis |

| TLC | Silica gel | Ethyl acetate/Hexanes | UV, staining | Reaction monitoring, qualitative analysis |

| GC-MS (of derivative) | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Identification of volatile derivatives |

Future Research Directions and Emerging Opportunities

Development of More Sustainable Synthetic Pathways

The synthesis of sulfonyl fluorides, including 3-Amino-4-(fluorosulfonyl)benzoic acid, has traditionally relied on methods that can involve harsh reagents and generate significant waste. Future research is poised to focus on developing greener, more sustainable synthetic routes. A primary goal is the replacement of hazardous fluorinating agents, such as highly toxic sulfuryl fluoride (B91410) (SO₂F₂) gas or potassium bifluoride (KHF₂), with safer, more manageable alternatives. osaka-u.ac.jpccspublishing.org.cn

Recent breakthroughs have demonstrated the use of potassium fluoride (KF) as a benign and cost-effective fluorine source for producing sulfonyl fluorides from stable precursors like thiols and disulfides. acs.orgasiaresearchnews.comsciencedaily.com These methods often utilize green oxidants, such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), and can be performed in environmentally friendly solvents like acetic acid, minimizing the production of toxic byproducts. acs.orgeurekalert.org Electrochemical approaches, which use anodic oxidation to convert thiols or disulfides directly into sulfonyl fluorides, represent another promising avenue, avoiding the need for stoichiometric chemical oxidants altogether. acs.org

Future work could adapt these principles to the synthesis of this compound. This would involve developing a sustainable route starting from readily available precursors, potentially 3-amino-4-mercaptobenzoic acid, and employing electrochemical methods or green oxidant/fluoride source combinations. acs.orgacs.org Such advancements would not only reduce the environmental impact but also enhance the safety and scalability of its production. osaka-u.ac.jp

Table 1: Comparison of Synthetic Strategies for Sulfonyl Fluorides

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Fluorine Source | SO₂F₂ (toxic gas), KHF₂ (hazardous) | KF (safe, low-cost solid) asiaresearchnews.com |

| Starting Materials | Sulfonyl chlorides (often unstable) acs.org | Thiols, disulfides, sulfonic acids (stable, available) acs.orgnih.gov |

| Oxidants | Harsh chemical oxidants | Green oxidants (e.g., NaOCl·5H₂O), Electrochemistry acs.orgacs.org |

| Byproducts | Often toxic and difficult to manage | Benign salts (e.g., NaCl, KCl) sciencedaily.com |

| Safety & Scalability | Concerns with handling toxic reagents | Improved safety, simpler protocols for scalability osaka-u.ac.jp |

Exploration of Novel SuFEx Reaction Partners and Applications

The sulfonyl fluoride moiety is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for reliably connecting molecular fragments. researchgate.netccspublishing.org.cn While the reaction of sulfonyl fluorides with phenols and primary amines is well-established, significant opportunities exist to expand the scope of SuFEx partners for this compound. nih.gov

Future research will likely explore a wider range of nucleophiles to forge novel covalent linkages. This includes targeting specific amino acid residues beyond the commonly modified serine, such as context-specific lysine (B10760008), tyrosine, and histidine, which opens new frontiers in chemical biology and covalent drug discovery. acs.orgnih.gov The development of catalysts that can activate the S-F bond under even milder conditions or with greater selectivity will broaden the utility of SuFEx chemistry. nih.gov

The applications stemming from these novel connections are vast. By using this compound as a central hub, complex molecules can be assembled for use in drug discovery, bioconjugation, and the creation of functional materials. ccspublishing.org.cnresearchgate.net Its trifunctional nature allows for orthogonal derivatization, where the amine and carboxylic acid groups can be modified before or after the SuFEx reaction, enabling the construction of highly complex and tailored molecular architectures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. uva.nl Recent developments have demonstrated modular flow chemistry systems that can safely generate and use gaseous reagents like sulfuryl fluoride in situ for SuFEx reactions. uva.nl This approach minimizes operator exposure to hazardous materials and allows for precise control over reaction parameters.

Integrating the synthesis and derivatization of this compound into such platforms is a key future direction. Flow reactors could enable a safer, more efficient production of the compound itself. uva.nl Subsequently, automated platforms, such as those based on microtiter plates, could be employed for high-throughput synthesis of derivative libraries. nih.govjk-sci.com By reacting this compound with a diverse set of amines or alcohols in an array format, large numbers of novel compounds can be generated rapidly. researchgate.netresearchgate.net Coupling these automated synthesis platforms with in-situ biological screening would create a powerful workflow for accelerated drug discovery and the identification of new functional molecules. nih.gov

Design of Advanced Chemical Probes for Biological Systems

Sulfonyl fluorides are highly effective "warheads" for covalent chemical probes due to their ideal balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues within protein binding sites. nih.govnih.gov The compound 4-(fluorosulfonyl)benzoic acid has already been used to probe the active sites of enzymes like glutathione (B108866) S-transferases. nih.gov

The structure of this compound offers unique advantages for designing the next generation of chemical probes. The amino and carboxylic acid groups serve as versatile handles for attaching other functionalities, such as:

Targeting Ligands: To direct the probe to a specific protein or cellular location.

Reporter Tags: Such as fluorophores or biotin (B1667282) for visualization and affinity purification. mq.edu.au

Photo-crosslinkers: To capture binding partners upon photoactivation.

These advanced probes can be used in sophisticated chemical proteomics workflows for activity-based protein profiling (ABPP), identifying drug off-targets, and mapping protein-protein interactions. nih.govmq.edu.au The ability to covalently modify residues like tyrosine, lysine, and histidine expands the scope of the "ligandable proteome" beyond the traditional focus on cysteine. nih.govnih.gov

Table 2: Potential Functionalizations of this compound for Chemical Probes

| Functional Handle | Attached Moiety | Purpose in Chemical Probe |

|---|---|---|

| Amine (-NH₂) Group | Biotin, Alkyne/Azide Tag | Affinity purification, Click chemistry ligation researchgate.net |

| Carboxylic Acid (-COOH) Group | Fluorophore (e.g., Fluorescein) | Fluorescence imaging, Target localization |

| Aromatic Ring | Targeting Ligand (e.g., Kinase Inhibitor Scaffold) | Directing the probe to a specific protein family mq.edu.au |

| Sulfonyl Fluoride (-SO₂F) Group | Covalent Warhead | Irreversible binding to nucleophilic amino acid residues nih.gov |

Computational Design of New Derivatives with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.gov Mechanistic studies using DFT can elucidate the transition states of SuFEx reactions, revealing the factors that control reaction rates and selectivity. nih.govrsc.org

This predictive power can be harnessed to design novel derivatives of this compound with precisely tuned reactivity. By computationally modeling the effects of different substituents on the aromatic ring, researchers can modulate the electrophilicity of the sulfonyl fluoride group. This would allow for the creation of a toolkit of reagents with a spectrum of reactivities:

Highly reactive probes: For rapidly labeling abundant protein targets.

Moderately reactive probes: For achieving higher selectivity towards specific, activated nucleophilic residues. acs.org

Weakly reactive probes: For applications requiring high stability and minimal off-target reactions.

In silico screening of virtual compound libraries can identify derivatives with desired electronic properties before committing to their synthesis, significantly accelerating the development of new probes, inhibitors, and building blocks for materials science. rsc.org

Potential in Advanced Polymer Chemistry and Material Science Applications

The reliability and efficiency of SuFEx click chemistry have made it a valuable tool for polymer synthesis. rsc.orgrsc.org It enables the creation of polysulfates and polysulfonates, which are emerging as potential high-performance alternatives to traditional polymers like polycarbonates. lbl.gov The stability of the resulting sulfur-based linkages imparts desirable thermal and chemical resistance to the materials. acs.org

This compound is an exceptionally promising monomer for advanced polymer chemistry. Its trifunctional nature allows it to be incorporated into polymer chains in multiple ways: